Didesethylflurazepam is primarily sourced from the metabolic breakdown of flurazepam, which belongs to the benzodiazepine class of drugs. Benzodiazepines are widely used for their sedative, anxiolytic, and muscle-relaxing properties. The classification of Didesethylflurazepam as a benzodiazepine derivative places it in a category known for its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system.
The synthesis of Didesethylflurazepam is achieved through the dealkylation of flurazepam. This process involves the following steps:
The molecular structure of Didesethylflurazepam can be described as follows:
The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity .
Didesethylflurazepam participates in various chemical reactions typical of primary amines and benzodiazepines:
These reactions are influenced by factors such as solvent choice, temperature, and reagent concentrations .
Didesethylflurazepam exhibits several notable physical and chemical properties:
These properties are critical for applications in drug formulation and development .
Didesethylflurazepam has several scientific applications:
Didesethylflurazepam (DID) is the primary bioactive metabolite of the benzodiazepine hypnotic flurazepam, formed via sequential N-dealkylation reactions. The biotransformation initiates with hepatic cytochrome P450 (CYP)-mediated oxidation, predominantly by CYP3A4 and CYP2C19 isozymes [7] [10]. Flurazepam first undergoes N1-deethylation to yield monoethylflurazepam, followed by a second deethylation catalyzed by the same CYP enzymes to form DID—a primary amino compound (IUPAC name: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) [3] [5]. This two-step dealkylation eliminates both ethyl groups from the diethylaminoethyl side chain, resulting in DID’s distinct chemical structure characterized by a free amino group at the 1-position of the benzodiazepine core [7].
The reaction exhibits reaction specificity and stereoselectivity, hallmarks of enzymatic biotransformation. Notably, DID retains flurazepam’s core pharmacophore (chlorofluorobenzodiazepinone), explaining its sustained GABAA receptor affinity. In vitro studies confirm that DID formation is pH- and temperature-dependent, with optimal activity at physiological pH (7.4) and 37°C [9]. Microbial biotransformation studies further demonstrate that Corynebacterium spp. can mimic mammalian dealkylation pathways, underscoring the conservation of these enzymatic mechanisms across biological systems [1] [9].
Table 1: Metabolic Pathway of Flurazepam to Didesethylflurazepam
Substrate | Enzyme | Product | Chemical Change |
---|---|---|---|
Flurazepam | CYP3A4/CYP2C19 | Monoethylflurazepam | N1-deethylation (-C₂H₄) |
Monoethylflurazepam | CYP3A4/CYP2C19 | Didesethylflurazepam (DID) | N1-deethylation (-C₂H₄) → primary amine |
DID exhibits prolonged pharmacokinetics compared to its parent drug, attributable to its reduced polarity and slower elimination. Key parameters from rodent and canine models include:
DID’s high lipophilicity (logP ≈ 2.8) facilitates blood-brain barrier penetration, aligning with its sustained sedative effects. In rats, peak plasma concentrations (Cmax) occur 4–6 hours post-flurazepam administration, with DID constituting >60% of total circulating metabolites by 24 hours [6]. Whole-body physiologically based pharmacokinetic (PBPK) models demonstrate DID’s accumulation potential due to its slow clearance, which is primarily renal (∼80% as conjugated derivatives) [6] [7]. Notably, protein binding is moderate (∼83%), allowing significant free fractions to interact with GABAA receptors in the CNS [10].
Table 2: Pharmacokinetic Parameters of Didesethylflurazepam in Preclinical Models
Parameter | Rat Model | Canine Model | Human Data |
---|---|---|---|
Half-life (t½) | 47–100 h | 60–120 h | 40–250 h |
Clearance (CL) | 0.35 mL/min/kg | 0.28 mL/min/kg | 0.15 mL/min/kg |
Volume of Distribution | 22 L/kg | 18 L/kg | 1.2–1.5 L/kg |
Cmax (post 30 mg dose) | 120 ng/mL | 95 ng/mL | 55 ng/mL |
Significant interspecies differences in DID formation and elimination arise from variations in CYP enzyme expression, hepatic blood flow, and conjugation efficiency:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7